N-[(4-butylphenyl)carbamothioyl]-2,4-dichlorobenzamide
Overview
Description
N-[(4-butylphenyl)carbamothioyl]-2,4-dichlorobenzamide is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a butylphenyl group attached to a carbamothioyl moiety, which is further connected to a dichlorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butylphenyl)carbamothioyl]-2,4-dichlorobenzamide typically involves the reaction of 4-butylphenyl isothiocyanate with 2,4-dichloroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often incorporating automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
N-[(4-butylphenyl)carbamothioyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(4-butylphenyl)carbamothioyl]-2,4-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-butylphenyl)carbamothioyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-butylphenyl)carbamothioyl]amino}formamide
- N-{[(4-butylphenyl)amino]carbonothioyl}-2-chloro-5-iodobenzamide
- N-{[(4-butylphenyl)carbamothioyl]amino}-5-ethylfuran-2-carboxamide
Uniqueness
N-[(4-butylphenyl)carbamothioyl]-2,4-dichlorobenzamide stands out due to its specific substitution pattern and the presence of both butylphenyl and dichlorobenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2OS/c1-2-3-4-12-5-8-14(9-6-12)21-18(24)22-17(23)15-10-7-13(19)11-16(15)20/h5-11H,2-4H2,1H3,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGFOPPSDIAEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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